N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
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Overview
Description
N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a chemical compound with the molecular formula C19H19NO4S and a molecular weight of 357.42 g/mol. This compound is part of the anthraquinone family, which is known for its diverse applications in various fields such as organic synthesis, material science, and medicinal chemistry.
Preparation Methods
The synthesis of N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves the reaction of anthraquinone derivatives with isopentylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the sulfonamide group . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which are useful in various chemical processes.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The sulfonamide group can be substituted with other functional groups, leading to the formation of new derivatives with potentially unique properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments
Mechanism of Action
The mechanism of action of N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity .
Comparison with Similar Compounds
N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can be compared with other similar compounds, such as:
N,N-diisopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide: This compound has similar structural features but with different substituents, leading to variations in its properties and applications.
4,5-dihydroxy-N-(3-hydroxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide: This derivative has additional hydroxyl groups, which may enhance its biological activity and solubility.
The uniqueness of this compound lies in its specific structural features and the resulting properties that make it suitable for various applications in scientific research and industry.
Properties
IUPAC Name |
N-(3-methylbutyl)-9,10-dioxoanthracene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-12(2)9-10-20-25(23,24)13-7-8-16-17(11-13)19(22)15-6-4-3-5-14(15)18(16)21/h3-8,11-12,20H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFFROFRCBNECW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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